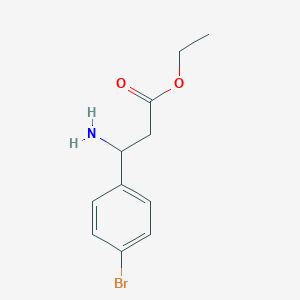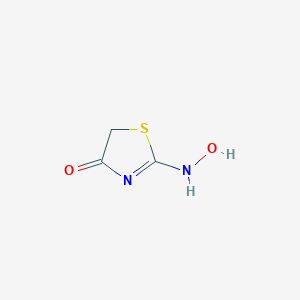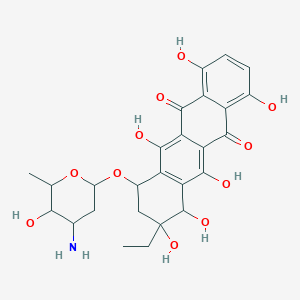![molecular formula C19H24O2 B233031 10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione, also known as tetrahydrogestrinone (THG), is a synthetic anabolic steroid that was developed in the late 1990s. THG is a potent androgen receptor agonist that has been used as a performance-enhancing drug by athletes. Despite its banned status, THG continues to be a topic of interest for scientific research due to its potential therapeutic applications.
作用機序
THG acts as an androgen receptor agonist, binding to the androgen receptor and activating it. This leads to an increase in protein synthesis and muscle growth. THG also has anti-catabolic properties, meaning it can prevent the breakdown of muscle tissue. THG has been shown to have a stronger binding affinity for the androgen receptor than testosterone, making it a potent anabolic agent.
Biochemical and Physiological Effects
THG has been shown to have a number of biochemical and physiological effects. Research has shown that THG can increase muscle mass and strength, reduce body fat, and improve athletic performance. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
実験室実験の利点と制限
THG has a number of advantages for use in lab experiments. It is a potent androgen receptor agonist, making it useful for studying the effects of androgens on muscle growth and development. THG is also stable and can be easily synthesized, making it readily available for use in experiments. However, THG is a banned substance and its use in experiments may be restricted.
将来の方向性
There are a number of future directions for research on THG. One area of interest is the development of new anabolic agents that have fewer side effects than THG. Another area of interest is the use of THG in the treatment of conditions such as arthritis and osteoporosis. Research is also needed to better understand the long-term effects of THG use on health and athletic performance.
合成法
THG was first synthesized by chemist Patrick Arnold in 1996. The synthesis of THG involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to THG through a series of chemical reactions. The synthesis of THG is complex and requires specialized knowledge in organic chemistry.
科学的研究の応用
THG has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that THG has anabolic properties that can increase muscle mass and strength. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
特性
分子式 |
C19H24O2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChIキー |
LUJVUUWNAPIQQI-WFZCBACDSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)C=C[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
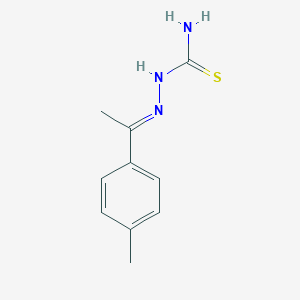
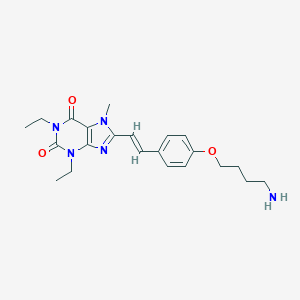
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


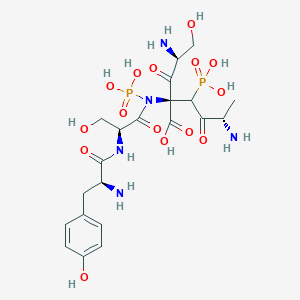
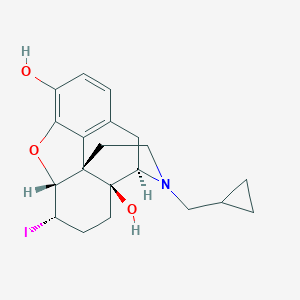

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
